2-bromo-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
“2-bromo-N-(2-methyl-5-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to a carbon atom, which is also attached to a nitrogen atom. The nitrogen atom is part of an amide group, and the carbon atom is part of a phenyl ring. The phenyl ring also has a nitro group and a methyl group attached to it .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. In particular, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Indole derivatives have been studied as potential anti-HIV agents. For instance, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 activity .
- In vitro metabolism studies of related compounds can shed light on their pharmacokinetics. For instance, understanding the formation of glucuronide metabolites (such as 25B-NBF N-glucuronide) can inform drug development .
- Single crystal structures of derivatives can reveal SAR insights. For example, understanding the crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate provides valuable information for drug design .
Antiviral Activity
Anti-HIV Activity
Metabolism Studies
Structure-Activity Relationship (SAR)
Broad-Spectrum Biological Activities
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWIFUJZWMXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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